Tridecyl Benzoate

Übersicht

Beschreibung

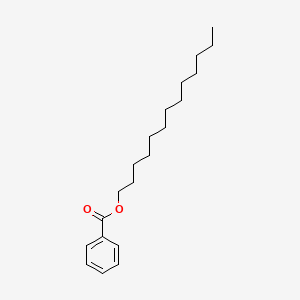

Tridecyl benzoate is an ester formed from tridecyl alcohol and benzoic acid. It is a colorless to pale yellow liquid with a faint aromatic odor. The molecular formula of this compound is C20H32O2, and it has a molecular weight of approximately 304.47 g/mol . This compound is commonly used in cosmetic formulations due to its emollient properties, providing a smooth and silky feel to the skin.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tridecyl benzoate can be synthesized through the esterification reaction between tridecyl alcohol and benzoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards ester formation .

Industrial Production Methods: In industrial settings, this compound is produced using continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with a catalyst. The esterification reaction is carried out at elevated temperatures, and the product is continuously removed to achieve high conversion rates. The final product is then purified through distillation to remove any unreacted starting materials and by-products .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

Reduction: Reduction of this compound can yield tridecyl alcohol and benzoic acid.

Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Benzoic acid derivatives.

Reduction: Tridecyl alcohol and benzoic acid.

Substitution: Various substituted benzoates depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Cosmetics

Tridecyl benzoate is widely used in cosmetic formulations due to its emollient properties. It enhances skin hydration and provides a smooth texture in products such as lotions, creams, and serums. The compound forms a protective barrier on the skin, reducing water loss and improving moisture retention.

- Mechanism of Action : Interacts with the lipid bilayer of the skin to enhance its integrity and function, contributing to a non-greasy feel.

Pharmaceuticals

In the pharmaceutical industry, this compound serves as an excipient in topical formulations. Its role includes:

- Improving Spreadability : Enhances the application and absorption of active ingredients.

- Stabilizing Formulations : Acts as a solvent or carrier for various drugs, ensuring uniform distribution .

Chemical Research

This compound is utilized as a model compound in studies focusing on esterification and hydrolysis reactions. It aids researchers in understanding reaction mechanisms and kinetics involving esters.

- Reactivity : The compound can undergo oxidation to form benzoic acid derivatives or reduction to yield tridecyl alcohol and benzoic acid.

Industrial Applications

In industrial settings, this compound functions as a plasticizer. Its incorporation into polymers improves flexibility and durability, making it valuable in manufacturing processes.

| Application Area | Specific Use | Benefits |

|---|---|---|

| Cosmetics | Emollient in creams/lotions | Enhances hydration & texture |

| Pharmaceuticals | Excipient in topical products | Improves absorption & spreadability |

| Chemical Research | Model compound for studies | Aids in understanding ester reactions |

| Industrial | Plasticizer for polymers | Increases flexibility & durability |

Cosmetic Formulations

A study evaluating the safety of alkyl benzoates concluded that compounds like this compound are safe for use in cosmetic formulations at concentrations up to 5%. The study emphasized its effectiveness as an emollient without significant irritation or adverse effects on the skin .

Pharmaceutical Applications

In topical pharmaceutical formulations, this compound has been shown to enhance the bioavailability of active ingredients by facilitating better skin penetration. This property is crucial for developing effective topical medications.

Wirkmechanismus

The primary mechanism of action of tridecyl benzoate in cosmetic and pharmaceutical applications is its ability to form a protective barrier on the skin, reducing water loss and enhancing skin hydration. At the molecular level, this compound interacts with the lipid bilayer of the skin, improving its integrity and function. This interaction helps to maintain the skin’s natural moisture balance and provides a smooth, non-greasy feel .

Vergleich Mit ähnlichen Verbindungen

Myristyl benzoate: Similar in structure but derived from myristyl alcohol.

Tetradecyl benzoate: Derived from tetradecyl alcohol and has similar emollient properties.

Alkyl (C12-15) benzoate: A mixture of benzoates derived from various alcohols in the C12 to C15 range

Uniqueness: Tridecyl benzoate is unique due to its specific chain length, which provides an optimal balance between hydrophobicity and emollient properties. This balance makes it particularly effective in formulations where a non-greasy, silky feel is desired. Additionally, its stability and low volatility make it suitable for long-lasting cosmetic and pharmaceutical applications .

Biologische Aktivität

Tridecyl benzoate is an ester derived from benzoic acid and tridecanol. It is commonly used in cosmetic formulations due to its emollient and solvent properties. Understanding its biological activity is crucial for assessing its safety and effectiveness in various applications, particularly in cosmetics and pharmaceuticals.

- Molecular Formula : C_{16}H_{30}O_{2}

- Molecular Weight : 254.42 g/mol

- Structure : this compound consists of a tridecyl group (a long-chain fatty alcohol) esterified with benzoic acid, which contributes to its lipophilic nature.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies indicate that alkyl benzoates, including this compound, possess antimicrobial properties. The mechanism often involves disrupting microbial cell membranes, leading to cell lysis.

- Antioxidant Properties : As a derivative of benzoic acid, this compound may exhibit antioxidant activity, which can help in protecting skin cells from oxidative stress.

- Dermal Penetration : Research has shown that alkyl benzoates can enhance the absorption of other compounds through the skin, potentially increasing the efficacy of topical formulations.

Toxicological Profile

The safety assessment of this compound has been evaluated through various studies:

- Acute Toxicity : The oral LD50 (lethal dose for 50% of the population) for related compounds indicates a relatively low toxicity profile. For instance, similar esters have shown LD50 values ranging from 2000 mg/kg to over 5000 mg/kg in animal studies .

- Irritation Potential : Dermal irritation studies suggest that while some alkyl benzoates can cause irritation at high concentrations, this compound is generally well-tolerated in cosmetic formulations .

Antimicrobial Activity

A study conducted on various alkyl benzoates demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for this compound was found to be comparable to other commonly used preservatives .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | 0.125 | Staphylococcus aureus |

| Ethyl Benzoate | 0.06 | Escherichia coli |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro assays using DPPH radical scavenging methods revealed that it effectively reduces oxidative stress markers in cultured fibroblast cells .

In Silico Studies

Recent in silico studies have suggested that this compound may interact with various biological targets, enhancing its potential as a bioactive compound in therapeutic applications. These studies highlight its ability to bind with proteins involved in antioxidant defense mechanisms .

Eigenschaften

IUPAC Name |

tridecyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-15-18-22-20(21)19-16-13-12-14-17-19/h12-14,16-17H,2-11,15,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXPEXIJLNFIBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737595 | |

| Record name | Tridecyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29376-83-8 | |

| Record name | Tridecyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.